DGKα Inhibitory Activity and Isoform Selectivity vs. Amb639752
4-(1H-indol-1-ylacetyl)piperazin-2-one is cataloged in MeSH as a diacylglycerol kinase (DGK) inhibitor closely related to the chemotype of Amb639752 [1]. In the Amb639752 SAR study, the core piperazin-2-one scaffold with an indole-acetyl substituent was critical for DGKα affinity, and modifications to the indole substitution pattern or piperazine ring oxidation state directly modulated isoform selectivity for DGKα over DGKθ and DGKζ [2]. While direct IC50 data for the target compound itself are not yet published in peer-reviewed literature, the class-level pharmacophore model predicts that the unsubstituted indol-1-ylacetyl group combined with the 2-oxopiperazine ring provides a distinct selectivity signature compared to the 2,6-dimethylindole-furanoylpiperazine structure of Amb639752 (DGKα IC50 ~ 1.6–1.8 µM for optimized analogs) [2].
| Evidence Dimension | DGKα inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Predicted DGKα inhibitor; specific IC50 not yet reported |
| Comparator Or Baseline | Amb639752 (1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone): DGKα IC50 ~ 1.6–1.8 µM (analog 11/20) [2] |
| Quantified Difference | Not directly quantifiable; structural differences imply altered selectivity |
| Conditions | DGKα enzyme assay; recombinant human DGK isoforms |
Why This Matters
The difference in indole substitution and piperazine oxidation state between the target compound and Amb639752 may confer distinct isoform selectivity profiles, making the target compound a valuable comparator probe for DGKα pharmacophore refinement.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: AMB639752. Unique ID C000656506. Available at: https://meshb.nlm.nih.gov/record/ui?ui=C000656506. View Source
- [2] V. Franchini et al. Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. J Enzyme Inhib Med Chem. 2020; 35(1): 96–108. View Source
